1-Bromo-3-fluoro-3-methylbutan-2-ol
Description
1-Bromo-3-fluoro-3-methylbutan-2-ol is a halogenated secondary alcohol with the molecular formula C₅H₁₀BrFO.
Properties
CAS No. |
125363-50-0 |
|---|---|
Molecular Formula |
C5H10BrFO |
Molecular Weight |
185.03 g/mol |
IUPAC Name |
1-bromo-3-fluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10BrFO/c1-5(2,7)4(8)3-6/h4,8H,3H2,1-2H3 |
InChI Key |
FMICFHWVIJKDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CBr)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the halogenation of 3-methylbutan-2-ol. The hydroxyl group in 3-methylbutan-2-ol can be substituted with a bromine atom using hydrobromic acid (HBr) under acidic conditions . The fluorine atom can be introduced through a subsequent fluorination reaction using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Industrial Production Methods: Industrial production of 1-Bromo-3-fluoro-3-methylbutan-2-ol typically involves large-scale halogenation and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of these production methods.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of new halogenated or hydroxylated compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Bromo-3-fluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Physicochemical Properties
- The fluorine atom may enhance stability compared to non-fluorinated bromoalcohols .
- 1-Bromo-3-methylbutan-2-ol: Lacks fluorine but shares the bromine and hydroxyl groups. Limited boiling point or melting point data are available, though its molecular weight (167.04 g/mol) suggests moderate volatility .
Toxicity and Regulatory Status
- 1-Bromo-3-methylbutane : Classified under UN2341 with ERG Guide 130, indicating flammability and irritant hazards .
- 1-Bromo-3-fluoro-3-methylbutan-2-ol: No direct regulatory information is available, but its dual halogenation and alcohol functionality warrant caution under frameworks like REACH or RoHS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
